An In-depth Technical Guide to N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, a member of the promising 1,3,5-triazine class of compounds. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, and potential therapeutic applications of this scaffold, with a focus on its relevance in oncology. The methodologies presented herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Significance of the 1,3,5-Triazine Scaffold
The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its unique electronic properties and ability to form multiple hydrogen bonds have made it a versatile template for designing targeted therapies. Notably, various 1,3,5-triazine derivatives have been investigated and developed as anticancer agents, ranging from early alkylating agents to modern targeted therapies.[1] The N2-phenyl-1,3,5-triazine-2,4-diamine moiety, in particular, has garnered significant interest for its potential in developing novel therapeutics.
Physicochemical Properties and Molecular Weight
A precise understanding of the physicochemical properties of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is fundamental for its application in research and development. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClN₅ | [2] |
| Molecular Weight | 223.67 g/mol | [3] |
| CAS Number | 6011-10-5 | [3] |
| Melting Point | 258-260 °C | [3] |
| Appearance | White to off-white solid | [4] |
Synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride
The synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride can be achieved through a variety of methods, with modern approaches favoring efficiency and sustainability. Microwave-assisted organic synthesis, in particular, has emerged as a "green" and rapid method for the preparation of 2,4-diamino-1,3,5-triazine derivatives.[5]
Below is a representative, detailed protocol for the synthesis of a closely related analog, 6-phenyl-1,3,5-triazine-2,4-diamine, which can be adapted for the synthesis of the target molecule and its subsequent conversion to the hydrochloride salt. This protocol is based on established green chemistry principles for the synthesis of this class of compounds.[5]
Experimental Protocol: Microwave-Assisted Synthesis
Step 1: Reaction Setup
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In a 10 mL microwave process vial, combine dicyandiamide (1.0 mmol, 84 mg) and benzonitrile (1.0 mmol, 103 mg, 0.1 mL).
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Add 2-pentanol (2 mL) as the solvent.
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Add powdered potassium hydroxide (0.2 mmol, 11.2 mg) as a catalyst.
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Seal the vial with a septum.
Causality: The use of microwave irradiation significantly accelerates the reaction rate, often reducing reaction times from hours to minutes.[5] Potassium hydroxide acts as a base to facilitate the cyclization reaction.
Step 2: Microwave Irradiation
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Place the sealed vial into the cavity of a dedicated laboratory microwave reactor.
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Irradiate the mixture at 180 °C for 30 minutes.
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Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
Step 3: Work-up and Purification
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After cooling the reaction vessel to room temperature, add distilled water (10 mL) to the reaction mixture.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and byproducts.
-
Dry the purified product, 6-phenyl-1,3,5-triazine-2,4-diamine, under vacuum.
Step 4: Conversion to Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable solvent, such as ethanol or methanol.
-
Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as ethereal HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.
Self-Validation: The purity of the final product should be assessed by melting point determination and confirmed by spectroscopic methods as outlined in the following section. The expected melting point for the hydrochloride salt is in the range of 258-260 °C.[3]
Structural Characterization and Quality Control
A robust analytical workflow is crucial for confirming the identity, purity, and stability of the synthesized compound. This serves as a self-validating system to ensure the quality of the material for subsequent biological evaluation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary techniques for the structural elucidation of organic molecules. For N-phenyl-s-triazine derivatives, NMR spectra can sometimes be complex, but provide invaluable structural information.[6]
Illustrative ¹H NMR Data (for a closely related analog in DMSO-d₆):
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δ 8.0-8.2 (m, 2H): Phenyl protons ortho to the triazine ring.
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δ 7.3-7.5 (m, 3H): Remaining phenyl protons.
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δ 6.5-6.8 (br s, 4H): Protons of the two amino groups.
The broadness of the amine proton signals is a characteristic feature and can be confirmed by D₂O exchange.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. For N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, the expected molecular ion for the free base (C₉H₉N₅) would be at m/z 187.09. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. Key expected vibrational frequencies for the N2-Phenyl-1,3,5-triazine-2,4-diamine scaffold include:
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3300-3500 cm⁻¹: N-H stretching vibrations of the primary amino groups.
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1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the triazine and phenyl rings.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the final compound. A standard protocol would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA). The purity is determined by the area percentage of the main peak detected by a UV detector.
Quality Control Workflow Diagram
Caption: Quality control workflow for the synthesis and validation of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.
Therapeutic Potential in Drug Development
The 1,3,5-triazine scaffold is a cornerstone in the development of anticancer agents.[1] Derivatives of 6,N2-diaryl-1,3,5-triazine-2,4-diamine have demonstrated significant antiproliferative activity against various cancer cell lines, particularly in breast cancer models.[1] The mechanism of action for many of these compounds is believed to involve the inhibition of key cellular kinases or other enzymes involved in cancer cell proliferation and survival.
One notable target for some 1,3,5-triazine derivatives is isocitrate dehydrogenase 2 (IDH2), an enzyme that, when mutated, plays a role in certain cancers.[1] While the specific molecular target of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride requires further investigation, its structural similarity to other biologically active triazines makes it a compelling candidate for screening in anticancer drug discovery programs.
Potential Mechanism of Action Pathway
Sources
- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Pharmaceutical Ingredients Qualitative Analysis by GC-MS [scioninstruments.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
